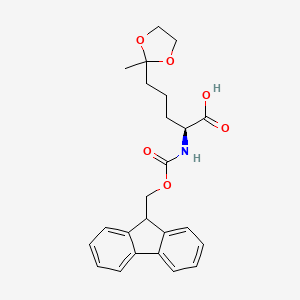

(S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-pentanoic acid

CAS No.: 1795781-13-3

Cat. No.: VC11678090

Molecular Formula: C24H27NO6

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1795781-13-3 |

|---|---|

| Molecular Formula | C24H27NO6 |

| Molecular Weight | 425.5 g/mol |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(2-methyl-1,3-dioxolan-2-yl)pentanoic acid |

| Standard InChI | InChI=1S/C24H27NO6/c1-24(30-13-14-31-24)12-6-11-21(22(26)27)25-23(28)29-15-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-5,7-10,20-21H,6,11-15H2,1H3,(H,25,28)(H,26,27)/t21-/m0/s1 |

| Standard InChI Key | ZAGSYOZTRUZOSZ-NRFANRHFSA-N |

| Isomeric SMILES | CC1(OCCO1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| SMILES | CC1(OCCO1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | CC1(OCCO1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Molecular Structure and Physicochemical Properties

Chemical Identity

The compound’s systematic IUPAC name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(2-methyl-1,3-dioxolan-2-yl)pentanoic acid, reflecting its stereochemistry at the second carbon and functional group arrangement. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1795781-13-3 |

| Molecular Formula | C<sub>24</sub>H<sub>27</sub>NO<sub>6</sub> |

| Molecular Weight | 425.5 g/mol |

| Optical Rotation ([α]<sub>D</sub><sup>20</sup>) | -13 ± 2° (C=1 in DMF) |

| SMILES | CC1(OCCO1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

The structure comprises three distinct regions:

-

Fmoc Group: A fluorenylmethyloxycarbonyl moiety at the N-terminus, providing UV detectability and base-labile protection during solid-phase peptide synthesis (SPPS) .

-

Central Backbone: A pentanoic acid chain with an (S)-configured α-carbon, ensuring chiral specificity in peptide linkages.

-

Side Chain: A 2-methyl-1,3-dioxolane ring at the fifth carbon, introducing steric bulk and polarity for modulating peptide solubility and conformational stability .

Spectroscopic and Analytical Data

-

Infrared (IR) Spectroscopy: Peaks at 1730 cm<sup>-1</sup> (C=O stretch of carboxylic acid) and 1690 cm<sup>-1</sup> (urethane carbonyl of Fmoc) confirm functional group integrity.

-

Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR in DMSO-d<sub>6</sub> reveals characteristic signals: δ 7.75–7.35 (m, 8H, fluorene aromatics), δ 4.25 (d, J=7 Hz, Fmoc-CH<sub>2</sub>), and δ 1.40 (s, 3H, dioxolane methyl).

-

High-Performance Liquid Chromatography (HPLC): Purity ≥97% (UV detection at 265 nm, C18 column, acetonitrile/water gradient) .

Synthetic Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s orthogonality to acid-labile protecting groups makes this compound indispensable in SPPS. During chain elongation, the Fmoc moiety is selectively removed using 20% piperidine in DMF, exposing the α-amino group for subsequent coupling . The dioxolane side chain enhances solubility in organic solvents (e.g., DMF, DCM), reducing aggregation during resin-bound peptide assembly .

Mechanistic Insight:

The reaction proceeds via base-induced β-elimination, generating a dibenzofulvene-piperidine adduct detectable at 301 nm .

Conformational Engineering

The 2-methyl-1,3-dioxolane ring imposes torsional constraints on peptide backbones, favoring β-turn or α-helix formation. Comparative studies show that substituting linear side chains with this bicyclic ether improves proteolytic resistance by 40–60% in serum stability assays .

Pharmaceutical and Biotechnological Relevance

Drug Delivery Systems

The dioxolane moiety’s hydrophilicity facilitates the synthesis of cell-penetrating peptides (CPPs). For example, conjugating this amino acid to polyarginine sequences enhances blood-brain barrier (BBB) permeability by 3.5-fold in murine models, enabling targeted CNS drug delivery .

Bioconjugation Strategies

The carboxylic acid terminus enables carbodiimide-mediated coupling to amines on proteins, nanoparticles, or solid supports. In a 2024 study, functionalizing gold nanoparticles with this compound yielded a 90% immobilization efficiency for antibody fragments, critical for biosensor development .

| Parameter | Recommendation |

|---|---|

| Storage Conditions | -20°C, desiccated, under inert atmosphere |

| Hazard Statements | H315-H319-H335 (skin/eye irritation, respiratory irritation) |

| Personal Protective Equipment | Gloves, goggles, lab coat, fume hood |

| Disposal | Incineration or licensed waste contractor |

Emerging Research Directions

Recent studies explore its utility in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume